molecular formula C23H30N2O B249182 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one

Katalognummer B249182
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: MZULQLLRADVPPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of various physiological and psychological processes. The inhibition of GABA transaminase by CPP leads to an increase in GABA levels in the brain, which has been shown to have a range of beneficial effects.

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one is primarily based on its ability to inhibit GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of various physiological and psychological processes, including anxiety, stress, and pain. The increase in GABA levels in the brain leads to a reduction in neuronal excitability, which has been shown to have a range of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This leads to a reduction in neuronal excitability, which has been shown to have a range of beneficial effects. This compound has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one in lab experiments include its potent inhibition of GABA transaminase, which leads to a reliable increase in GABA levels in the brain. This makes it a useful tool for investigating the role of GABA in various physiological and psychological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are a number of future directions for research on 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one, including the investigation of its potential therapeutic applications in a range of neurological and psychiatric disorders. This compound has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective treatments based on this compound.

Synthesemethoden

3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 4-(2-naphthylmethyl)piperazin-1-ylpropanone, followed by the reduction of the resulting ketone with sodium borohydride. Another method involves the reaction of cyclopentanone with 4-(2-naphthylmethyl)piperazine, followed by the oxidation of the resulting alcohol with chromium trioxide.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

Molekularformel

C23H30N2O

Molekulargewicht

350.5 g/mol

IUPAC-Name

3-cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H30N2O/c26-23(12-10-19-5-1-2-6-19)25-15-13-24(14-16-25)18-20-9-11-21-7-3-4-8-22(21)17-20/h3-4,7-9,11,17,19H,1-2,5-6,10,12-16,18H2

InChI-Schlüssel

MZULQLLRADVPPZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Kanonische SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.